Dimethyl 1,3-phenylenedicarbamate
Description
Overview of Aromatic Carbamates in Chemical Synthesis and Materials Science
Aromatic carbamates are a versatile class of organic compounds characterized by a carbamate (B1207046) group (-NHCOO-) attached to an aromatic ring. These compounds serve as crucial intermediates in the synthesis of a wide array of chemicals. google.com They are particularly significant as stable precursors to isocyanates, which are key components in the production of polyurethanes. google.com The global consumption of polyurethane raw materials highlights the industrial importance of these precursors. google.com
In the realm of materials science, aromatic carbamates are integral to the development of advanced polymers. researchgate.netebsco.com Their structure allows for the formation of hydrogen bonds, which can influence the properties of polymeric materials. acs.org The carbamate functional group is also present in many biologically active molecules, suggesting potential applications in medicinal chemistry. smolecule.com Research has explored the use of aromatic carbamates in creating materials with novel electronic, optical, and thermal properties. core.ac.uk The synthesis of these compounds can be achieved through various methods, including phosgene-free routes that utilize carbon dioxide, aligning with the principles of green chemistry. researchgate.nettaylorandfrancis.comoup.com
Historical Context and Evolution of Research on Phenylenedicarbamate Systems
Research into phenylenedicarbamate systems has evolved significantly, driven by their utility as intermediates for isocyanates and their potential in polymer chemistry. researchgate.net Early methodologies for synthesizing carbamates often involved hazardous reagents like phosgene (B1210022). researchgate.net This has led to the development of safer, phosgene-free synthesis routes, such as those using dimethyl carbonate or carbon dioxide. oup.comresearchgate.net
The study of phenylenedicarbamate isomers, such as the 1,2-, 1,3-, and 1,4-isomers, has revealed how the spatial arrangement of the carbamate groups affects their chemical and physical properties, including their ability to form complexes with other molecules. smolecule.com For instance, the diethyl analog of dimethyl 1,3-phenylenedicarbamate has been synthesized through mechanochemical methods. vulcanchem.comresearchgate.net The crystal structures of various phenylenedicarbamate derivatives have been analyzed to understand their solid-state conformations and intermolecular interactions. researchgate.netdntb.gov.uaiucr.org This foundational research has paved the way for more complex applications, such as their use in creating supramolecular assemblies and functional polymers. researchgate.net
Academic Significance and Potential Research Frontiers of this compound
This compound, along with its analogs, continues to be a subject of academic interest due to its versatile chemical nature. A key area of research is its role as a building block in polymer synthesis. The dicarbamate functionality allows it to act as a monomer in polymerization reactions, leading to the formation of polyurethanes and other polymers with specific properties. acs.org
A significant research frontier lies in the exploration of its use in supramolecular chemistry. The ability of the carbamate groups to participate in hydrogen bonding makes it a candidate for designing host-guest complexes and self-assembling materials. researchgate.net For example, the diethyl analog has been shown to form complexes with theophylline (B1681296) through conformational changes. researchgate.netresearchgate.net
Furthermore, the development of novel catalytic systems for the synthesis of this compound and related compounds remains an active area of investigation. This includes the use of various catalysts to improve reaction yields and selectivities in phosgene-free synthetic routes. google.comresearchgate.net The study of its thermal properties is also crucial for its application in materials that are processed at high temperatures. rsc.org
Interactive Data Tables
Below are interactive tables summarizing key information about this compound and related compounds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl N-[3-(methoxycarbonylamino)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-15-9(13)11-7-4-3-5-8(6-7)12-10(14)16-2/h3-6H,1-2H3,(H,11,13)(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFREXSKWBUSAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC(=CC=C1)NC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Elucidation and Spectroscopic Characterization of Dimethyl 1,3 Phenylenedicarbamate
Molecular Architecture and Conformation
The three-dimensional arrangement of Dimethyl 1,3-phenylenedicarbamate is a result of the rotational freedom of the carbamate (B1207046) groups relative to the central phenyl ring. This architecture is fundamental to understanding its chemical and physical properties.
Planarity of the Phenylenedicarbamate Backbone
While the central benzene (B151609) ring is inherently planar, the entire this compound molecule is not strictly planar. In analogous structures, such as diethyl N,N'-(1,3-phenylene)dicarbamate, the carbamate groups exhibit significant rotational freedom around the C(aryl)—N bond. iucr.orgiucr.org This allows the molecule to adopt various conformations, including endo-endo and exo-endo forms, where the carbamate groups are twisted relative to the plane of the phenyl ring. iucr.org Studies on similar phenyl carbamate derivatives show that the carbamate group and the phenyl rings are often not coplanar, with dihedral angles varying based on the specific molecular packing and substitution patterns. dntb.gov.uaresearchgate.net For instance, in the crystal structure of phenyl N-(3,5-dimethylphenyl)carbamate, the phenyl rings are significantly inclined with respect to the central carbamate group. dntb.gov.ua This non-planar conformation is a key feature of the molecular backbone.
Intramolecular and Intermolecular Hydrogen Bonding Networks
The chemical structure of pure this compound lacks hydroxyl (O-H) groups. Therefore, O—H⋯O hydrogen bonds are not an intrinsic feature of its intermolecular or intramolecular bonding networks in an anhydrous crystalline state. Such interactions would only be possible in the presence of co-crystallized solvent molecules like water or alcohols.
The primary and most significant intermolecular interaction governing the structure of this compound is the hydrogen bond between the amide proton (N-H) as a donor and the carbonyl oxygen (C=O) as an acceptor. iucr.orgiucr.org This N—H⋯O=C interaction is a recurring motif in the crystal structures of related phenyl carbamates and phenylenebiscarbamates. dntb.gov.uaresearchgate.net These hydrogen bonds link adjacent molecules, leading to the formation of extended one-dimensional chains or columns. dntb.gov.uaresearchgate.net In the case of the closely related diethyl N,N'-(1,3-phenylene)dicarbamate, the formation of N—H⋯O=C hydrogen bonds is a critical factor that can even trigger conformational changes to facilitate complexation with other molecules. iucr.org The IR spectrum of this diethyl analogue shows a distinct N-H stretching band at 3283 cm⁻¹, characteristic of a hydrogen-bonded amide group. iucr.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the chemical environment of atoms within a molecule. For this compound, ¹H NMR provides precise information about its distinct proton environments.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments
The expected ¹H NMR spectrum of this compound in DMSO-d₆ would feature three main sets of signals:
Amide Protons (N-H): A singlet appearing far downfield, typically above 9.0 ppm. In the diethyl analogue, this signal is observed at 9.55 ppm. iucr.orgiucr.org This significant downfield shift is characteristic of amide protons involved in hydrogen bonding, which deshields the proton.
Aromatic Protons (C₆H₄): The 1,3-disubstituted benzene ring gives rise to a complex pattern of signals. Based on the diethyl analogue, one would expect:
A singlet for the proton at the C2 position (H-2), situated between the two carbamate substituents. This appears at ~7.70 ppm in the diethyl compound. iucr.orgiucr.org
A triplet for the proton at the C5 position (H-5), which is coupled to the two protons at C4 and C6. This is seen at ~7.13 ppm. iucr.orgiucr.org
A doublet of doublets for the equivalent protons at the C4 and C6 positions (H-4, H-6), which are coupled to H-5 and H-2 (meta-coupling). This signal is found at ~7.07 ppm. iucr.orgiucr.org
Methyl Protons (-OCH₃): The two equivalent methyl groups would produce a single, sharp singlet. Protons on a methyl group attached to a carbamate oxygen typically resonate in the range of 3.5-4.0 ppm. libretexts.org This signal would replace the quartet and triplet signals of the ethyl groups seen in the diethyl analogue.
The following table details the experimentally observed chemical shifts for the reference compound, diethyl N,N'-(1,3-phenylene)dicarbamate.
| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Number of Protons |
|---|---|---|---|---|
| N-H | 9.55 | Singlet (s) | N/A | 2H |
| Aromatic H-2 | 7.70 | Singlet (s) | N/A | 1H |
| Aromatic H-5 | 7.13 | Triplet (t) | 6.9 | 1H |
| Aromatic H-4, H-6 | 7.07 | Doublet of Doublets (dd) | 7.0, 2.2 | 2H |
| Methylene (-CH₂-) | 4.12 (inferred) | Quartet (q) | ~7.1 | 4H |
| Methyl (-CH₃) | 1.21 (inferred) | Triplet (t) | ~7.1 | 6H |
Vibrational Spectroscopy
Vibrational spectroscopy probes the vibrational modes of molecules, providing a characteristic fingerprint based on the functional groups present.
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule. upi.edu The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are specific to the types of bonds and their environments.
The FTIR spectrum of this compound is dominated by characteristic vibrations of the carbamate and aromatic functionalities. Key absorptions include the N-H stretching vibration, the strong C=O (carbonyl) stretching vibration of the carbamate group, and the C-O stretching vibrations. iucr.orgrsc.org The presence and position of these bands provide unambiguous evidence for the core structure of the compound.
Table 3: Characteristic FTIR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Rationale / Comparison |
| Amine (N-H) | Stretch | 3280 - 3300 | A related diethyl ester shows a sharp N-H band at 3283 cm⁻¹. iucr.org |
| Carbonyl (C=O) | Stretch | 1680 - 1720 | A strong absorption typical for carbamate carbonyls. A methylated analogue shows bands at 1712 and 1687 cm⁻¹. rsc.org |
| Aromatic Ring | C=C Stretch | ~1480 - 1600 | Characteristic vibrations of the benzene ring. researchgate.net |
| Ether (C-O-C) | Asymmetric Stretch | 1240 - 1260 | Strong absorption associated with the carbamate's C-O bond. researchgate.net |
Note: Frequencies are based on data from closely related carbamate compounds.
Mass Spectrometry
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). europa.eu This precision allows for the unambiguous determination of a compound's elemental composition, distinguishing it from other molecules that may have the same nominal mass. msu.edu
For this compound (C₁₀H₁₂N₂O₄), HRMS is used to verify its molecular formula by comparing the experimentally measured mass of the molecular ion (or its common adducts, such as [M+H]⁺ or [M+Na]⁺) with the theoretically calculated exact mass. europa.eu This confirmation is a critical component of its structural characterization.
Table 4: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₀H₁₂N₂O₄ |
| Theoretical Exact Mass (Monoisotopic) | 224.07971 u |
| Expected [M+H]⁺ Ion | 225.08752 u |
| Expected [M+Na]⁺ Ion | 247.06946 u |
X-ray Diffraction Studies
Single-Crystal X-ray Diffraction for Absolute Structure and Crystal Packing
Single-crystal X-ray diffraction (SCXRD) provides the most definitive information on the molecular structure and intermolecular interactions of a compound in the solid state. While specific crystallographic data for this compound is not publicly available, extensive studies on its close analogue, Diethyl N,N′-(1,3-phenylene)dicarbamate, offer valuable insights. iucr.org
Analysis of Diethyl N,N′-(1,3-phenylene)dicarbamate reveals that the carbamate groups can adopt different conformations, typically described as syn or anti. iucr.org In the solid state, this compound has been observed to form host-guest complexes, for instance with theophylline (B1681296), where one of the ethyl carbamate groups undergoes a conformational change from endo to exo to facilitate intermolecular hydrogen bonding. iucr.orgresearchgate.net This interaction is crucial for molecular recognition and the formation of supramolecular assemblies. iucr.org The crystal structure is stabilized by a network of N—H···O=C hydrogen bonds, which dictate the packing of the molecules in the crystal lattice. iucr.orgresearchgate.net
The crystallographic data for a complex of Diethyl N,N′-(1,3-phenylene)dicarbamate provides a clear example of its structural properties.
Table 1: Representative Single-Crystal X-ray Diffraction Data for a Diethyl N,N′-(1,3-phenylene)dicarbamate Complex
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₂H₁₆N₂O₄·C₇H₈N₄O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 13.365(3) |
| b (Å) | 12.083(3) |
| c (Å) | 13.791(3) |
| α (°) | 90 |
| β (°) | 108.794(6) |
| γ (°) | 90 |
| Volume (ų) | 2108.2(8) |
| Z | 4 |
Note: Data corresponds to the theophylline complex of Diethyl N,N′-(1,3-phenylene)dicarbamate. Source: iucr.org
Powder X-ray Diffraction (PXRD) for Polymorphism and Phase Identification
Powder X-ray diffraction (PXRD) is a powerful and non-destructive technique used to analyze polycrystalline materials. It is particularly important for identifying different crystalline phases, or polymorphs, of a compound. researchgate.net Polymorphs are distinct crystalline structures of the same molecule that can exhibit different physical properties.
The PXRD pattern of a crystalline solid is a unique fingerprint, characterized by a series of peaks at specific diffraction angles (2θ). researchgate.net Differences in PXRD patterns, such as shifts in peak positions, the appearance of new peaks, or changes in relative intensities, can indicate the presence of a different polymorphic form or a new phase. researchgate.net
In the context of phenylenedicarbamates, PXRD has been effectively used to characterize the formation of new solid phases, such as the host-guest complex between Diethyl N,N′-(1,3-phenylene)dicarbamate and theophylline. The PXRD pattern of the complex is distinctly different from the patterns of the individual starting materials, confirming the formation of a new crystalline entity. iucr.org This demonstrates the utility of PXRD in monitoring solid-state reactions and identifying new phases. While specific studies on the polymorphism of this compound are not documented, PXRD would be the primary technique for such an investigation.
Table 2: Conceptual PXRD Peak Comparison for Phase Identification
| Compound/Mixture | Key Diffraction Peaks (2θ) | Interpretation |
|---|---|---|
| Starting Material A | P₁, P₂, P₃ | Unique fingerprint for A |
| Starting Material B | Q₁, Q₂, Q₃ | Unique fingerprint for B |
| Product/New Phase C | R₁, R₂, R₃ | Unique fingerprint for C, different from A and B, confirming new phase formation |
Note: This table is a conceptual representation of how PXRD is used for phase identification.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals, providing information about the electronic structure of a molecule. msu.edu The technique is particularly sensitive to conjugated π-systems.
The UV-Vis spectrum of a compound containing aromatic rings, such as this compound, is expected to show characteristic absorption bands corresponding to π → π* transitions. The benzene ring and the carbonyl groups of the carbamate moieties act as chromophores. The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are influenced by the molecular structure and the solvent environment.
For analogous compounds, electronic transitions are well-documented. For instance, the UV-Vis spectrum of 1,3-dimethyl polyphenylene vinylene in chloroform (B151607) exhibits two absorption bands at 273 nm and 315 nm, attributed to π-π* transitions within its conjugated system. researchgate.net The electronic spectra of other complex organic molecules containing aromatic and carbonyl groups also show strong absorptions in the 250-350 nm range. physchemres.org While a specific spectrum for this compound is not provided in the search results, its electronic absorption properties can be inferred from these related structures.
Table 3: Typical UV-Vis Absorption Data for Aromatic Compounds
| Compound Type | Solvent | λmax (nm) | Electronic Transition |
|---|---|---|---|
| Benzene | Hexane | ~254 | π → π* |
| Unsaturated Ketone | Ethanol | ~242 | π → π* |
| Unsaturated Ketone | Ethanol | ~300 | n → π* |
| 1,3-Dimethyl polyphenylene vinylene | Chloroform | 273, 315 | π → π* |
Note: This table provides representative data to illustrate the electronic absorption properties of related chromophores. Sources: msu.eduresearchgate.net
Chemical Reactivity and Transformation Pathways of Dimethyl 1,3 Phenylenedicarbamate
Hydrolytic Degradation Mechanisms
The hydrolysis of dimethyl 1,3-phenylenedicarbamate involves the chemical breakdown of the molecule due to its reaction with water. This process leads to the cleavage of the carbamate (B1207046) bonds, resulting in the formation of simpler, constituent molecules. The stability of the carbamate linkage is central to its degradation profile. The general mechanism for the decomposition of carbamates involves hydrolysis to produce the corresponding amine, alcohol, and carbon dioxide semanticscholar.org.
The rate of hydrolysis of carbamates, which possess ester functionalities, is significantly influenced by the pH of the surrounding medium. While specific kinetic studies for this compound are not extensively detailed in the provided literature, the general principles of ester hydrolysis are well-established and applicable. This process can be catalyzed by both acids and bases.
Under acidic conditions, the carbonyl oxygen of the carbamate group is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. Conversely, under alkaline conditions, the hydroxide (B78521) ion acts as a potent nucleophile, directly attacking the carbonyl carbon. Generally, for polyesters, degradation is slower under neutral conditions and faster in alkaline or acidic environments mdpi.com. The hydrolysis of certain aromatic ureas has been shown to proceed via a dynamic bond dissociation that is pH-insensitive over a wide range illinois.edu. However, the hydrolysis of p-phenylenediamine (B122844) (PPD) antioxidants, which are structurally related, shows varying half-lives around neutral pH, ranging from hours to many days, indicating a dependence on the specific molecular structure nih.gov. The rate of hydrolysis is often dependent on enzymatic pKa values in biological systems nih.gov.
Table 1: General Influence of pH on Carbamate Hydrolysis
| pH Condition | General Mechanism | Expected Effect on Rate |
|---|---|---|
| Acidic (pH < 7) | Protonation of the carbonyl oxygen, followed by nucleophilic attack by water. | Catalyzed, rate increases with decreasing pH. |
| Neutral (pH ≈ 7) | Slow reaction with water as the nucleophile. | Generally the slowest rate of degradation mdpi.com. |
This table represents generalized principles of ester and carbamate hydrolysis and is not based on specific experimental data for this compound.
The complete hydrolysis of the two carbamate groups in this compound yields 1,3-phenylenediamine, methanol (B129727), and carbon dioxide. The reaction proceeds through the cleavage of the ester and amide-like bonds within the carbamate structure. The initial attack by water or hydroxide results in an unstable carbonic acid derivative, which subsequently decomposes.
C₆H₄(NHCOOCH₃)₂ + 2H₂O → C₆H₄(NH₂)₂ + 2[HOCOOH] → C₆H₄(NH₂)₂ + 2CH₃OH + 2CO₂
This pathway is consistent with the known hydrolysis of carbamates to their constituent amines and the decomposition of the resulting carbamic acids semanticscholar.org. The production of resorcinol (B1680541) from the acid hydrolysis of meta-phenylenediamine further supports the stability of the diamine product under certain hydrolytic conditions google.com. The final amine product is 1,3-phenylenediamine, also known as m-phenylenediamine (B132917) nist.gov.
Transesterification Reactions with Alcohols
Transesterification is a crucial reaction pathway for carbamates, involving the exchange of the alkoxy group of the ester with another alcohol. masterorganicchemistry.com For this compound, this involves the substitution of the methoxy (B1213986) groups (–OCH₃) with a different alkoxy group (–OR) from a reactant alcohol (R–OH). This process is typically reversible and requires a catalyst to proceed at a practical rate. masterorganicchemistry.com
A variety of catalysts, both homogeneous and heterogeneous, can promote transesterification. These catalysts function by enhancing the nucleophilicity of the alcohol or the electrophilicity of the carbamate's carbonyl carbon. masterorganicchemistry.com While specific data for this compound is limited, extensive research on the transesterification of dimethyl carbonate (DMC) provides insight into effective catalytic systems. mdpi.comd-nb.infoscielo.org.mxrsc.org
Commonly used catalysts include:
Basic Catalysts : Strong bases like sodium methoxide (B1231860) (NaOCH₃) and potassium hydroxide (KOH) are highly effective. mdpi.comgoogle.com Homogeneous catalysts like potassium imidazole (B134444) (KIm) have shown high activity and stability. rsc.org
Solid Base Catalysts : Heterogeneous catalysts such as magnesium oxide (MgO), mixed metal oxides (e.g., Mg-Al, Ceria-Zirconia-Magnesia), and basic zeolites are also employed. mdpi.comscielo.org.mxmdpi.com The catalytic performance is often correlated with the alkali strength of the catalyst's surface. mdpi.com
Acidic Catalysts : Both Brønsted and Lewis acids, including sulfuric acid and ionic liquids, can catalyze the reaction. d-nb.infomdpi.com
Organometallic Catalysts : Tin-based compounds like dibutyltin (B87310) oxide have been studied in conjunction with ionic liquids. d-nb.info Zinc-cluster catalysts have also been shown to be effective for transesterification under mild conditions. organic-chemistry.org
Table 2: Catalytic Systems for Transesterification of Dimethyl Carbonate and Related Esters
| Catalyst Type | Specific Examples | Reaction Conditions | Reference |
|---|---|---|---|
| Homogeneous Base | Sodium Methoxide (NaOCH₃) | Batch stirred tank reactor | researchgate.net |
| Homogeneous Base | Potassium Imidazole (KIm) | Synthesis of DMC from PC and MeOH, rapid equilibrium | rsc.org |
| Heterogeneous Solid Base | Mg-Al-Zn composite oxide | 78 °C, DMC/Ethanol = 1 | mdpi.com |
| Heterogeneous Solid Base | Ceria-Zirconia-Magnesium | 120 °C, Glycerol with DMC | scielo.org.mx |
| Ionic Liquid (Basic) | [BMIM]OH | 110 °C, DMC with 1-pentanol | d-nb.info |
This table shows catalysts effective for the transesterification of dimethyl carbonate (DMC) and other esters, which are expected to be relevant for this compound.
Transesterification provides a versatile synthetic route to novel dicarbamate derivatives. By reacting this compound with various diols or functionalized alcohols, new molecules with tailored properties can be created. For example, reaction with a long-chain alcohol would yield a more lipophilic dicarbamate, while reaction with a diol could lead to the formation of oligomers or polymers. The synthesis of a carbamate-linked-bistriazole from a diethynyl 1,3-phenylenedicarbamate derivative illustrates how the core structure can be incorporated into more complex functional molecules. researchgate.net This adaptability makes transesterification a key tool for modifying the physical and chemical properties of the parent dicarbamate for specific applications.
Polymerization and Oligomerization Behavior
The bifunctional nature of this compound, with two reactive carbamate groups, makes it a suitable monomer or precursor for the synthesis of polymers and oligomers. These reactions typically proceed via polycondensation or addition mechanisms, often involving the reaction of the carbamate's N-H bonds or transformation into more reactive intermediates.
The compound can be involved in polymerization through several routes. For instance, related diisocyanates, which are precursors to dicarbamates, are known to self-react and form oligomers, particularly at elevated temperatures. unimi.it More controlled polymerization can be achieved by reacting the dicarbamate with other bifunctional monomers. A study on a closely related monomer, diallyl (4-methyl-1,3-phenylene)dicarbamate, demonstrated its use in creating ductile, glassy polyamide networks through polymerization with thiol monomers. acs.org Furthermore, regulatory documents have listed polymers that incorporate a "(methyl-1,3-phenylene)dicarbamate" moiety, indicating its use as a comonomer in the production of complex polymers such as certain polyurethanes. pttgcgroup.com The reaction of 2,4-diisocyanato-1-methylbenzene (B73610) with 2-butyn-1,4-diol has been shown to produce oligomers, highlighting the tendency of these phenylenediamine-derived structures to form larger molecules. rsc.org This behavior underscores the potential of this compound to serve as a building block in materials science for creating novel polymers with specific thermal and mechanical properties.
Role as a Monomer in Polymer Synthesis
This compound can undergo polymerization through several routes. One notable method involves thermal 1,3-dipolar cycloaddition reactions, which lead to the formation of polyadducts. smolecule.com These polymeric materials are of interest for creating advanced materials with specific properties. The aromatic core of the molecule contributes to the rigidity and thermal stability of the resulting polymers.
Formation of Polyurethane Precursors
A significant application of this compound is in the synthesis of thermoplastic polyurethanes (TPUs). vulcanchem.com It acts as a monomer that, through oxidative carbonylation, can be converted into isocyanate precursors. researchgate.net These precursors are key building blocks for polyurethanes. The synthesis often involves reacting the dicarbamate with diols. The resulting polyurethanes exhibit a range of properties depending on the specific diols and other monomers used in the polymerization.
The generation of isocyanate precursors from dicarbamates is considered a notable phosgene-free route, offering a safer alternative to traditional methods. scholaris.ca For instance, the decomposition of a dicarbamate in the presence of specific catalysts at elevated temperatures can yield the desired diisocyanate and an alcohol byproduct. scholaris.ca
Characterization of Polymerization Products
The characterization of polymers derived from this compound is crucial for understanding their structure and properties. A variety of analytical techniques are employed for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the chemical structure of the polymer, confirming the incorporation of the monomer units and identifying the end groups. mdpi.commdpi.com
Gel Permeation Chromatography (GPC) provides information about the molecular weight and polydispersity of the polymer, which are critical parameters influencing its mechanical and physical properties. researchgate.net
Fourier-Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in the polymer, such as the urethane (B1682113) linkages, and to confirm the absence of unreacted monomers like isocyanates. mdpi.com
Thermal analysis techniques , such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to evaluate the thermal stability, glass transition temperature, and melting behavior of the polymers. mdpi.commdpi.com
Spectroscopic methods like UV-Vis and photoluminescence spectroscopy can be used to study the optical properties of the polymers. mdpi.com
Microscopy techniques , including Scanning Electron Microscopy (SEM), provide insights into the morphology and surface structure of the polymer. mdpi.comresearchgate.net
Derivatization Strategies for Functionalization
The functionalization of this compound through derivatization opens up possibilities for creating new materials with tailored properties.
Introduction of Diverse Functional Groups
The structure of this compound allows for the introduction of various functional groups. The carbamate groups themselves are functional moieties that can participate in further reactions. smolecule.com For instance, hydrolysis of the ester groups can yield a di-acid, which can then be used in subsequent transformations to introduce new functionalities. smolecule.com The aromatic ring can also be a site for electrophilic substitution reactions, although this is less commonly explored. The primary focus of derivatization often lies in modifying the carbamate groups or using them as linking units.
Synthesis of Carbamate-Linked Systems (e.g., Bistriazoles)
A powerful strategy for creating complex molecular architectures from this compound derivatives involves "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govnih.govsigmaaldrich.com This reaction allows for the efficient and specific formation of 1,2,3-triazoles.
To utilize this chemistry, a derivative of this compound containing an alkyne or azide (B81097) functionality is first synthesized. This "clickable" monomer can then be reacted with a complementary azide or alkyne-functionalized molecule to form a carbamate-linked system. For example, reacting an alkyne-functionalized dicarbamate with a diazide would lead to the formation of a polymer or a macrocycle containing bistriazole linkages. This approach offers a modular and high-yielding route to complex structures with potential applications in materials science and medicinal chemistry. nih.govnih.govapjonline.in
Structure-Reactivity Relationships (SRRs)
The reactivity of this compound is intrinsically linked to its molecular structure. The arrangement of the carbamate groups on the phenyl ring and the electronic effects exerted by these groups play a crucial role in determining its chemical behavior.
Electronic effects, such as the inductive effect and resonance, are fundamental in understanding the stability of intermediates formed during reactions. khanacademy.orgyoutube.com For example, in the formation of polyurethane precursors, the stability of any charged intermediates will be influenced by the electron-donating or electron-withdrawing nature of the substituents on the aromatic ring. khanacademy.org The presence of the two carbamate groups will affect the nucleophilicity of the nitrogen atoms and the electrophilicity of the carbonyl carbons, thereby influencing the rates and pathways of reactions such as hydrolysis or aminolysis. smolecule.com
Electronic Effects on Carbamate Linkage Stability and Reactivity
The stability and reactivity of the carbamate linkages in this compound are significantly influenced by electronic effects. The carbamate group is an amide-ester, and its reactivity is related to the resonance between the nitrogen lone pair and the carbonyl group. This resonance imparts partial double-bond character to the C-N bond, which can affect the stability of the linkage.
The reactivity of carbamates is also evident in their role as intermediates in various chemical syntheses. For example, carbamates can be used in the synthesis of isocyanates. The stability of the carbamate is a key factor in these transformations.
Table 1: Research Findings on Electronic Effects in Related Carbamates
| Compound/System | Research Finding | Reference |
| Diethyl N,N'-(1,3-phenylene)dicarbamate | The formation of an N—H···O=C hydrogen bond with theophylline (B1681296) induces a conformational change, demonstrating the importance of electronic interactions in its complexation behavior. | iucr.orgresearchgate.net |
| Phenylcarbamated Polysaccharides | The introduction of electron-donating (e.g., methyl) or electron-withdrawing (e.g., halogen) groups on the phenyl ring influences the chiral recognition ability, indicating a change in the electronic environment of the carbamate. | |
| Aryl Carbamates | These compounds exhibit a range of biological activities, which are often linked to their electronic structure and ability to interact with biological targets. | researchgate.net |
Steric Factors Influencing Reaction Pathways
Steric hindrance plays a crucial role in determining the reaction pathways of this compound. The size and spatial arrangement of the methyl groups and the phenyl ring can impede the approach of reactants to the reactive centers of the molecule.
In general, the reactivity of carbamates can be influenced by the steric bulk of the alcohol and amine components. In the case of this compound, the methyl groups are relatively small. It has been suggested that for the dimethyl variant, the smaller steric effects of the methyl groups likely favor a more planar arrangement of the molecule, which can optimize its potential for hydrogen bonding with guest molecules. vulcanchem.com
In contrast, bulkier substituents on the nitrogen or the phenyl ring can hinder nucleophilic attack at the carbonyl carbon or other reaction sites. This phenomenon, known as steric hindrance, can significantly slow down or even prevent certain reactions from occurring. For example, in SN2 reactions, bulky groups around the reaction center can block the nucleophile's access. youtube.com While direct studies on the reaction kinetics of this compound are limited, the principles of steric hindrance are fundamental to predicting its reactivity.
Table 2: Influence of Steric Factors in Chemical Reactions
| Reaction Type | Influence of Steric Factors | General Reference |
| Nucleophilic Acyl Substitution | Bulky groups on the nitrogen or the acyl carbon can hinder the approach of the nucleophile, slowing down the reaction rate. | youtube.com |
| SN2 Reactions | Increased steric bulk at the carbon atom undergoing substitution dramatically decreases the reaction rate due to the blocking of the nucleophile's backside attack. | nih.gov |
| Hydroboration | The hydroboration of alkenes is highly sensitive to steric hindrance, with the boron atom preferentially adding to the less sterically hindered carbon atom. | redalyc.org |
Theoretical Descriptors of Reactivity (e.g., HOMO/LUMO Energies)
Theoretical calculations, such as those employing Density Functional Theory (DFT), provide valuable insights into the reactivity of molecules like this compound. Key descriptors of reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO energy gap.
The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy corresponds to its electron-accepting ability. A smaller HOMO-LUMO gap generally indicates higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more prone to chemical reactions. researchgate.netmdpi.com
While specific DFT calculations for this compound are not widely published, studies on structurally similar molecules can provide a good approximation. For instance, computational studies on various organic molecules, including carbamates, have shown that the HOMO-LUMO gap can be effectively used to predict their reactivity and stability. researchgate.netnankai.edu.cn The introduction of different substituents can tune the HOMO-LUMO gap, thereby altering the molecule's electronic properties and reactivity. nankai.edu.cn For a series of symmetric dibenzylideneacetone (B150790) analogues, DFT calculations were used to determine the effect of different electron-donating substituents on their stability. iucr.org
Table 3: Theoretical Reactivity Descriptors and Their Significance
| Descriptor | Significance | General Reference |
| HOMO Energy | Indicates the ability to donate electrons; higher HOMO energy suggests a better electron donor. | researchgate.netmdpi.com |
| LUMO Energy | Indicates the ability to accept electrons; lower LUMO energy suggests a better electron acceptor. | researchgate.netmdpi.com |
| HOMO-LUMO Gap | A smaller gap is associated with higher chemical reactivity and lower kinetic stability. | beilstein-journals.org |
| Chemical Hardness (η) | A measure of resistance to deformation of the electron cloud; hard molecules have a large HOMO-LUMO gap. | mdpi.com |
| Chemical Softness (S) | The reciprocal of hardness; soft molecules have a small HOMO-LUMO gap and are more reactive. | mdpi.com |
Computational and Theoretical Investigations of Dimethyl 1,3 Phenylenedicarbamate
Density Functional Theory (DFT) Studies
Density Functional Theory is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. For Dimethyl 1,3-phenylenedicarbamate, DFT studies would be instrumental in understanding its fundamental chemical nature.
A foundational step in any computational study is geometry optimization, which seeks to find the lowest energy arrangement of atoms in a molecule. For a flexible molecule like this compound, this process is coupled with a conformational analysis to identify the most stable three-dimensional shapes, or conformers.
The key sources of conformational flexibility in this molecule are the rotation around the C(aryl)-N and N-C(carbonyl) bonds of the two methyl carbamate (B1207046) substituents. Studies on analogous structures, such as diethyl N,N′-(1,3-phenylene)dicarbamate, reveal that the carbamate groups can adopt different orientations. nih.gov The conformation of the carbamate group is typically described as syn or anti with respect to the orientation around the C(ester)-N bond. In most phenylcarbamate structures, the anti conformation is predominant. nih.gov
Table 1: Predicted Stable Conformers of this compound This table is a hypothetical representation based on known carbamate structures.
| Conformer | Dihedral Angle 1 (C2-C1-N-C=O) | Dihedral Angle 2 (C2-C3-N-C=O) | Relative Energy (kcal/mol) | Key Features |
|---|---|---|---|---|
| A (anti-anti) | ~180° | ~180° | 0.00 | Both carbamate groups are oriented away from each other. Likely the global minimum. |
| B (syn-anti) | ~0° | ~180° | Higher | One carbamate group is rotated. Potentially stabilized by weak intramolecular interactions. |
| C (syn-syn) | ~0° | ~0° | Highest | Both carbamate groups are rotated inwards, likely causing steric hindrance. |
Once the optimized geometry is obtained, DFT calculations can elucidate the electronic structure. This involves analyzing the distribution of electrons within the molecule, which governs its reactivity. Key properties derived from this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. mdpi.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenylenediamine core, while the LUMO would likely be distributed over the carbonyl groups of the carbamate functions. A Molecular Electrostatic Potential (MEP) map would visually represent the electron density, highlighting electronegative regions (in red), such as the carbonyl oxygens, which are susceptible to electrophilic attack, and electropositive regions (in blue), like the N-H protons.
Natural Bond Orbital (NBO) analysis is another powerful tool used to understand bonding. It would provide information on charge distribution on individual atoms and the nature of intramolecular interactions, such as hyperconjugation and hydrogen bonding, which contribute to the molecule's stability.
DFT methods are widely used to predict spectroscopic data, which can then be compared with experimental results for structure validation. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within DFT to calculate Nuclear Magnetic Resonance (NMR) chemical shifts.
Theoretical calculations for this compound would predict the ¹H and ¹³C NMR spectra. For instance, the chemical shifts of the aromatic protons would be influenced by the orientation of the carbamate substituents. The N-H proton signal would be sensitive to hydrogen bonding, and its predicted chemical shift could help confirm the dominant conformation in solution. Similarly, the ¹³C chemical shifts, especially for the carbonyl carbon and the aromatic carbons bonded to nitrogen, would provide a detailed electronic picture of the molecule. nih.gov Comparing these predicted values with experimental spectra of analogs like diethyl N,N′-(1,3-phenylene)dicarbamate, which shows ¹³C NMR signals for the carbonyl carbon at ~154 ppm and aromatic carbons bonded to nitrogen at ~140 ppm, would be a critical step. nih.gov
DFT is an invaluable tool for exploring potential chemical reactions at the molecular level. For this compound, this could involve studying its synthesis or degradation pathways. For example, the mechanism of its formation from 1,3-phenylenediamine and a methylating agent could be investigated.
By calculating the energies of reactants, products, and potential intermediates, a reaction energy profile can be constructed. Crucially, DFT allows for the location and characterization of transition states—the high-energy structures that connect reactants to products. The energy barrier (activation energy) determined from the transition state structure provides a quantitative measure of the reaction rate. This level of mechanistic detail is often inaccessible through experimental means alone.
Time-Dependent Density Functional Theory (TD-DFT)
To understand how a molecule interacts with light, particularly in the ultraviolet-visible (UV-Vis) range, Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice. mdpi.com It allows for the calculation of excited state properties and the simulation of electronic absorption spectra.
TD-DFT calculations predict the wavelengths of maximum absorption (λmax) and the intensities (oscillator strengths) of electronic transitions. For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions associated with the aromatic ring and n → π* transitions involving the non-bonding electrons on the oxygen and nitrogen atoms of the carbamate groups. mdpi.comresearchgate.net
The calculations would provide a list of the lowest-energy electronic transitions, identifying the specific molecular orbitals involved in each excitation (e.g., HOMO → LUMO, HOMO-1 → LUMO). This analysis provides a fundamental understanding of the photophysical properties of the molecule. The theoretical spectrum can be plotted and compared directly with an experimentally measured UV-Vis spectrum to confirm the accuracy of the computational model. researchgate.net
Table 2: Hypothetical TD-DFT Results for this compound This table is a representative example of data that would be generated from a TD-DFT calculation.
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|
| S₀ → S₁ | ~280 | 0.05 | n → π |
| S₀ → S₂ | ~250 | 0.85 | π → π (HOMO → LUMO) |
| S₀ → S₃ | ~220 | 0.40 | π → π* (HOMO-1 → LUMO) |
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations offer a computational microscope to observe the time-evolution of molecular systems, providing a detailed picture of their dynamic behavior. For this compound, MD simulations are instrumental in understanding its flexibility and interactions.
Conformational Flexibility and Solvent Effects
The conformational flexibility of this compound is primarily governed by the rotation around the C-N and C-O bonds of the two methyl carbamate substituents on the phenyl ring. These rotations give rise to a complex potential energy surface with multiple local minima corresponding to different conformers. MD simulations can explore this landscape, revealing the preferred conformations and the energy barriers between them. nih.govresearchgate.net
The presence of a solvent can significantly modulate the conformational preferences of the molecule. easychair.orgnih.govnih.gov Solvents can influence the conformational equilibrium by stabilizing certain conformers through specific interactions, such as hydrogen bonding, or through non-specific dielectric effects. nih.govnih.gov For instance, in a polar solvent, conformers with a larger dipole moment might be preferentially stabilized. Conversely, in a non-polar solvent, intramolecular interactions may play a more dominant role in determining the conformational landscape. MD simulations in explicit solvent models can capture these subtle but crucial solvent effects, providing a more realistic representation of the molecule's behavior in solution. easychair.orgmdpi.com
The following table illustrates hypothetical relative populations of different conformers of this compound in different solvents, as could be predicted from MD simulations.
| Solvent | Conformer A (%) | Conformer B (%) | Conformer C (%) |
| Vacuum | 50 | 30 | 20 |
| Water (Polar) | 40 | 45 | 15 |
| Hexane (Non-polar) | 60 | 25 | 15 |
| This table is for illustrative purposes and is based on general principles of solvent effects on conformational equilibria. |
Quantum Chemical Calculations for Thermodynamic and Kinetic Parameters
Quantum chemical calculations, based on the principles of quantum mechanics, provide a rigorous framework for determining the electronic structure and energetic properties of molecules with high accuracy. dergipark.org.tr
For this compound, quantum chemical methods can be employed to calculate a range of thermodynamic and kinetic parameters that are difficult or impossible to obtain experimentally. Theoretical studies on simpler, analogous molecules like methyl carbamate and substituted benzene (B151609) derivatives provide foundational data for understanding the behavior of this more complex molecule. researchgate.netrsc.orgscispace.comkpfu.ruacs.org
Calculations on methyl carbamate, for example, have been used to determine its equilibrium structure, vibrational spectra, and the potential energy surfaces for the internal rotation of the methyl group and inversion of the amino group. researchgate.net These findings are directly relevant to understanding the behavior of the carbamate moieties in this compound.
Similarly, quantum chemical studies on substituted benzenes offer insights into how the electronic nature and position of substituents affect the thermodynamic properties of the aromatic ring. scispace.comkpfu.ruacs.org For instance, the gas-phase enthalpies of formation of various dihalogen-substituted benzenes have been calculated, providing a basis for estimating the thermodynamic stability of this compound. kpfu.ruacs.org
The following table presents a hypothetical set of thermodynamic and kinetic parameters for this compound, derived from quantum chemical calculations, drawing parallels from studies on simpler molecules.
| Parameter | Calculated Value | Unit |
| Gas-Phase Enthalpy of Formation | -550 | kJ/mol |
| Rotational Barrier (C-N bond) | 35 | kJ/mol |
| Dipole Moment | 3.5 | Debye |
| HOMO-LUMO Gap | 6.2 | eV |
| Activation Energy for Conformational Isomerization | 50 | kJ/mol |
| This table contains hypothetical data for illustrative purposes, based on values typically obtained for similar organic molecules from quantum chemical calculations. |
These calculated parameters, including the energy difference between conformers, rotational energy barriers, and the energies of frontier molecular orbitals (HOMO and LUMO), are vital for predicting the molecule's stability, reactivity, and spectroscopic properties. inlibrary.uz Kinetic parameters, such as the activation energies for conformational changes, can also be determined, providing a complete picture of the molecule's dynamic behavior at the quantum level.
Advanced Applications in Materials Science and Chemical Engineering
Polymer and Coating Technologies
The rigid phenylene core and reactive carbamate (B1207046) functionalities of dimethyl 1,3-phenylenedicarbamate and its derivatives make them valuable monomers in polymer science. They are instrumental in creating polymers with tailored properties and in formulating high-performance coatings and adhesives.
Synthesis of Specialty Polymers with Tunable Thermal and Mechanical Properties
This compound serves as a monomer in the synthesis of specialty polymers, most notably polyurethanes. The dicarbamate functionality allows it to react with diols or polyols through polycondensation to form the characteristic urethane (B1682113) linkages of the polymer backbone.
The properties of the resulting polyurethane can be precisely tuned by carefully selecting the co-monomers that react with the dicarbamate. The aromatic ring of the this compound unit typically forms part of the "hard segment" of the polyurethane, contributing to stiffness, thermal stability, and mechanical strength. By varying the length and chemical nature of the diol or polyol (the "soft segment"), researchers can control the flexibility, elasticity, and thermal behavior of the final polymer. For instance, reacting the dicarbamate with long-chain, flexible polyols results in soft, elastomeric polyurethanes, while using short-chain, rigid diols produces hard and durable materials.
A prime example of this tunability is in the creation of advanced functional polymers like thermoplastic polyurethane (TPU) solid-solid phase change materials (PCMs). researchgate.net In these materials, a dicarbamate-containing compound is used to build a polymer matrix that can store and release thermal energy, a highly desirable property for thermal management applications. researchgate.net
Table 1: Tuning Polyurethane Properties with Dicarbamate Monomers This interactive table illustrates how polymer properties can be adjusted by selecting different co-monomers to react with a dicarbamate building block.
| Dicarbamate Monomer | Co-Monomer (Diol/Polyol) | Resulting Polymer Type | Key Properties |
|---|---|---|---|
| This compound | Short-chain diol (e.g., 1,4-Butanediol) | Rigid Thermoplastic | High tensile strength, hardness, thermal stability |
| This compound | Long-chain polyether polyol | Flexible Elastomer | High elongation, softness, low-temperature flexibility |
| This compound | Long-chain polyester (B1180765) polyol | Abrasion-Resistant Elastomer | Excellent wear resistance, chemical resistance |
| Dicarbamate-derived tetrahydroxy compound | Polyethylene glycol | Phase Change Material (PCM) | Stores/releases thermal energy, form-stable |
Development of Advanced Coatings and Adhesives
Dicarbamates are critical intermediates in the production of diisocyanates, which are the primary components of most high-performance polyurethane coatings and adhesives. rsc.org The thermal decomposition of this compound and its derivatives yields aromatic diisocyanates like Toluene (B28343) Diisocyanate (TDI). pudaily.comgoogle.com These isocyanates are then reacted with polyols to form polyurethane coatings known for their durability, chemical resistance, and versatility. pudaily.comuni-duesseldorf.de
These advanced coatings are used in a wide array of demanding applications, including automotive finishes, industrial equipment protection, and architectural coatings. pudaily.com Similarly, polyurethane adhesives formulated from these precursors offer strong, flexible, and durable bonds to a wide variety of substrates. rsc.org Research has also demonstrated the use of fluorinated dicarbamates, such as poly(pentamethylene tetrafluoro-p-phenylene dicarbamate), to create polyurethanes with exceptional high-temperature stability for specialized adhesive applications. nasa.gov
Integration into Functional Polymeric Matrices
An innovative application is the synthesis of form-stable, solid-solid phase change materials (PCMs). researchgate.net A novel tetrahydroxy compound derived from a dicarbamate was designed and synthesized to create a thermoplastic polyurethane matrix. researchgate.net This polymer matrix itself functions as the PCM, capable of absorbing and releasing large amounts of energy during phase transitions without changing from a solid to a liquid state. researchgate.net This integration of function directly into the polymer structure provides a significant advantage over traditional PCMs where the phase change material is merely encapsulated.
Intermediates in Fine Chemical Synthesis
Beyond its direct use in polymerization, this compound is a pivotal intermediate in multi-step organic synthesis, enabling the construction of more complex molecules and facilitating greener industrial processes.
Building Block for Complex Organic Molecules
As a stable and reactive bifunctional molecule, this compound serves as a versatile building block for a variety of more complex organic structures. Its carbamate groups can be hydrolyzed or otherwise modified, and the aromatic ring can undergo further substitution, allowing chemists to use it as a scaffold. For example, related phenylene dicarbamate compounds are used as starting materials for the synthesis of pharmaceuticals, dyes, and other specialty chemicals. smolecule.com The fundamental reactivity of the carbamate structure makes it a valuable synthon for constructing larger, functional molecules.
Table 2: Examples of Molecules Derived from Phenylenedicarbamate Precursors This table provides examples of complex chemical structures that can be synthesized using phenylene dicarbamates as a starting intermediate.
| Precursor | Reaction Type | Resulting Molecule Class | Potential Application |
|---|---|---|---|
| Diethynyl 1,3-phenylenedicarbamate | Click Reaction | Carbamate-linked bistriazoles | Chemical Sensors |
| Phenylenedicarbamate | Hydrolysis & Derivatization | Heterocyclic Compounds | Pharmaceuticals, Dyes |
| Phenylenedicarbamate | Polycondensation | Polyurethanes | High-Performance Polymers |
Precursor to Aromatic Isocyanates (e.g., Toluene Diisocyanate)
One of the most significant applications of this compound (and its toluyl analogue, dimethyl toluene dicarbamate) is its role as the key intermediate in the non-phosgene synthesis of Toluene Diisocyanate (TDI). pudaily.com7cfindustries.com Traditionally, TDI is produced using highly toxic and corrosive phosgene (B1210022) gas. pudaily.com The dicarbamate route represents a major advancement in green chemistry, offering a safer and more environmentally benign alternative. researchgate.net
The process involves two main steps:
Methoxycarbonylation: Toluene diamine (TDA) is reacted with a green methylating agent, dimethyl carbonate (DMC), in the presence of a catalyst to produce dimethyl toluene dicarbamate (TDC). google.com7cfindustries.com
Pyrolysis: The resulting TDC intermediate is then thermally decomposed (pyrolyzed). This step breaks down the TDC molecule to yield the final Toluene Diisocyanate (TDI) product and methanol (B129727), which can be recycled. 7cfindustries.comresearchgate.net
This non-phosgene pathway avoids the use of phosgene, reduces the production of corrosive byproducts like hydrochloric acid, and operates under milder conditions, enhancing the intrinsic safety and sustainability of TDI manufacturing. pudaily.com7cfindustries.com
Table 3: Comparison of TDI Synthesis Routes This interactive table compares the traditional phosgene process with the modern, greener dicarbamate intermediate route for producing Toluene Diisocyanate (TDI).
| Feature | Traditional Phosgene Route | Dicarbamate Intermediate Route |
|---|---|---|
| Primary Reagents | Toluene diamine, Phosgene (COCl₂) | Toluene diamine, Dimethyl carbonate |
| Key Intermediate | Carbamoyl chloride | Dimethyl toluene dicarbamate (TDC) |
| Key Byproduct | Hydrochloric Acid (HCl) | Methanol (CH₃OH) |
| Safety Concerns | Use of highly toxic phosgene gas | Avoids phosgene; uses less hazardous chemicals |
| Environmental Impact | Corrosive byproduct, harsh conditions | Greener process, potential for byproduct recycling |
Supramolecular Chemistry and Molecular Recognition
The structure of this compound, featuring hydrogen bond donor (N-H) and acceptor (C=O) sites, makes it a valuable building block in the field of supramolecular chemistry. This section explores its application in the formation of host-guest complexes and the design of molecular receptors.
Formation of Host-Guest Complexes (e.g., with Theophylline (B1681296) Analogues)
While direct studies on the host-guest complexation of this compound are not extensively documented, research on its close analogue, diethyl N,N'-(1,3-phenylene)dicarbamate, provides significant insights into its potential behavior. Host-guest complexes are supramolecular assemblies where a host molecule forms a defined complex with a guest molecule through non-covalent interactions. vulcanchem.com
In a notable study, the diethyl analogue of this compound was shown to selectively form a host-guest complex with theophylline over caffeine. nih.gov This selectivity is attributed to the formation of favorable N-H···O=C hydrogen bonds between the dicarbamate host and the theophylline guest. nih.gov The formation of these complexes can be achieved through mechanochemistry, such as solvent-assisted grinding. vulcanchem.com
The complexation involves a conformational change in one of the carbamate groups of the host molecule, which allows for optimal intermolecular interactions with the guest. vulcanchem.com Single-crystal X-ray diffraction studies of analogous dicarbamates reveal that the carbamate groups can adopt specific conformations to facilitate hydrogen bonding. nih.gov
Table 1: Host-Guest Complexation Data for Diethyl N,N'-(1,3-phenylene)dicarbamate with Theophylline
| Parameter | Description | Reference |
| Host | Diethyl N,N'-(1,3-phenylene)dicarbamate | vulcanchem.com |
| Guest | Theophylline | vulcanchem.com |
| Method | Mechanochemistry (Solvent-Assisted Grinding) | vulcanchem.com |
| Key Interaction | N-H···O=C Hydrogen Bonding | nih.gov |
| Selectivity | Preferential binding to theophylline over caffeine | nih.gov |
| Conformational Change | One ethyl carbamate group changes conformation upon complexation | vulcanchem.com |
Design of Molecular Receptors and Sensors (e.g., Anion Sensing)
The fundamental principles of molecular recognition, particularly the ability to form directional hydrogen bonds, position dicarbamates like this compound as potential components in the design of molecular receptors for anions. researchgate.net Anion recognition is a significant area of supramolecular chemistry due to the crucial roles anions play in biological and environmental systems. bohrium.com
Receptors for anions often utilize hydrogen bond donor groups, such as amides and ureas, to bind to the negatively charged guest. researchgate.netresearchgate.net The design of these receptors focuses on creating a binding pocket with a shape and arrangement of functional groups complementary to the target anion. medium.com The interaction between the receptor and the anion can be detected through various signaling mechanisms, including changes in fluorescence or color, which forms the basis of a sensor. bohrium.comnih.gov
While specific studies detailing the use of this compound as an anion sensor are not prevalent, the broader class of compounds containing amide and urea (B33335) functionalities has been extensively explored for this purpose. researchgate.netnih.gov For instance, receptors incorporating urea or amide groups can effectively bind anions like fluoride, acetate, and dihydrogen phosphate. researchgate.net The binding strength and selectivity are influenced by the acidity of the N-H protons and the geometric arrangement of the hydrogen-bonding sites. nih.gov The development of synthetic receptors for anions is a burgeoning field with applications in areas like medical diagnostics and environmental monitoring. nih.govmedium.com
Catalytic Applications and Catalyst Development
This compound is not only a target molecule in synthesis but also plays a role in the context of catalytic processes, particularly in the production of polyurethanes. This section discusses its relevance in carbonylation reactions and the development of catalysts for its synthesis.
Role in Carbonylation and Related Catalytic Cycles
This compound is an important precursor in the non-phosgene route to isocyanates, which are key monomers for polyurethane production. researchgate.net The synthesis of this dicarbamate often involves the carbonylation of 1,3-phenylenediamine. nist.gov Carbonylation reactions are a class of reactions where carbon monoxide is introduced into an organic substrate. unimi.it
The oxidative carbonylation of aromatic diamines, such as toluene-2,4-diamine, using methyl formate (B1220265) as a CO source, represents a greener alternative to traditional methods that use highly toxic phosgene. researchgate.net This process yields the corresponding dicarbamates, which can then be thermally converted to isocyanates. researchgate.net The reaction is typically catalyzed by a palladium catalyst in the presence of a base. rsc.org
Design of Catalysts for this compound-Related Reactions
The efficient synthesis of this compound and related dicarbamates relies heavily on the design of effective catalysts. Both homogeneous and heterogeneous catalysts have been investigated for the carbonylation of diamines. acs.org
Heterogeneous catalysts are often preferred due to their ease of separation and recycling. acs.org A variety of materials have been explored, including metal oxides and supported metal catalysts. For the synthesis of dimethyl hexane-1,6-dicarbamate, a related aliphatic dicarbamate, MCM-41, a mesoporous silica (B1680970) material, has been shown to be an effective catalyst. acs.org Other studies have explored the use of titanium oxide catalysts for the carbonylation of pentanediamine. rsc.org The catalytic activity is often related to the acidic or basic properties of the catalyst surface. rsc.org
For the oxidative carbonylation of aromatic diamines, palladium-based catalysts are commonly employed. researchgate.netrsc.org The choice of the catalyst support, such as activated carbon, silica, or zirconia, can significantly influence the product distribution and yield. researchgate.net For example, in the synthesis of toluene-2,4-dicarbamate, oxidic support materials were found to suppress undesired side reactions. researchgate.net
Table 2: Catalysts for the Synthesis of Dicarbamates
| Dicarbamate Product | Diamine Substrate | Carbonyl Source | Catalyst System | Key Findings | Reference |
| Dimethyl (4-methyl-1,3-phenylene)dicarbamate | Toluene-2,4-diamine | Methyl Formate | Pd/C, NaOMe, NaI | A green route to isocyanate precursors. | researchgate.netrsc.org |
| Dimethyl hexane-1,6-dicarbamate | 1,6-Hexanediamine | Methyl Carbamate | MCM-41 | Effective heterogeneous catalyst for aliphatic dicarbamate synthesis. | acs.org |
| Pentamethylene dicarbamate | Pentanediamine | Ethyl Carbamate | TiO₂ | Catalyst with high acid sites promotes the reaction. | rsc.org |
| Dihexyl 1,4-phenylenedicarbamate | 1,4-Phenylenediamine | Phenyl isocyanate | Tin 2-ethylhexanoate | Synthesis of dicarbamates for polyurethane production. | mdpi.com |
Emerging Research Directions and Future Perspectives
Development of More Efficient and Sustainable Synthetic Routes
The traditional synthesis of carbamates often involves hazardous reagents like phosgene (B1210022). Consequently, a significant research thrust is the development of greener, safer, and more efficient synthetic methodologies for Dimethyl 1,3-phenylenedicarbamate.
A primary area of investigation is the utilization of carbon dioxide (CO2) as a C1 building block. This approach aligns with the principles of green chemistry by converting a greenhouse gas into a valuable chemical. Research has demonstrated the feasibility of synthesizing carbamates through the oxidative carbonylation of amines using CO2-based methyl formate (B1220265). nih.gov Another promising avenue is the direct synthesis of dimethyl carbonate (DMC), a precursor for this compound, from CO2 and methanol (B129727). rsc.org This route avoids toxic intermediates and can be rendered more efficient through the use of catalysts like cerium oxide and dehydrating agents. rsc.org
Non-isocyanate pathways to polyurethanes are also gaining traction, with dicarbamates like this compound serving as crucial intermediates. bohrium.com These methods circumvent the use of highly toxic isocyanates, thereby enhancing the safety and environmental profile of polyurethane production. bohrium.com Research into the synthesis of dicarbamates from diamines and other carbonyl sources, such as ethyl carbamate (B1207046) over titanium oxide catalysts, has shown high yields and selectivity, offering a scalable and efficient alternative. vulcanchem.com
The table below summarizes some of the emerging sustainable synthetic routes for carbamates, which are applicable to the synthesis of this compound.
| Synthetic Route | Key Features | Potential Advantages |
| Oxidative Carbonylation | Utilizes CO2-based methyl formate and an aromatic diamine. nih.gov | Non-phosgene route, utilization of CO2. nih.gov |
| Direct Synthesis from CO2 | Reaction of CO2 and methanol to form dimethyl carbonate (DMC), a precursor. rsc.org | Avoids toxic phosgene, potential for carbon capture and utilization. rsc.org |
| Non-Isocyanate Polyurethane (NIPU) Synthesis | Uses dicarbamates as intermediates to react with diols. bohrium.com | Eliminates the need for hazardous isocyanates. bohrium.com |
| Catalytic Carbonylation | Carbonylation of diamines with ethyl carbamate using heterogeneous catalysts like TiO2. vulcanchem.com | High yield and selectivity, potential for catalyst recycling. vulcanchem.com |
Exploration of Novel Derivatives with Enhanced Properties
The functional properties of polyurethanes are intrinsically linked to the chemical structure of their constituent monomers. By modifying the structure of this compound, it is possible to develop novel derivatives that impart enhanced or specialized properties to the resulting polymers.
Research in this area is focused on introducing various functional groups into the phenylenedicarbamate backbone. For instance, the incorporation of different alkyl or aryl groups in place of the methyl groups can influence the solubility, thermal stability, and mechanical properties of the final polymer. While specific research on this compound derivatives is nascent, studies on analogous compounds provide a roadmap for future exploration. For example, the synthesis of diethyl 1,2-phenylenedicarbamate highlights the potential for creating derivatives with different ester groups. smolecule.com
The introduction of reactive groups can also lead to materials with novel functionalities. For example, derivatives containing polymerizable groups could be used to create cross-linked or network polymers with improved mechanical strength and solvent resistance. The development of dicarbamate derivatives with specific biological activities is also an area of interest, particularly for biomedical applications.
The following table presents examples of how derivatization could potentially enhance the properties of polymers derived from this compound.
| Derivative Type | Potential Property Enhancement |
| Longer Alkyl Chain Carbamates | Increased flexibility and lower glass transition temperature in the resulting polyurethane. |
| Fluorinated Carbamates | Enhanced chemical resistance, hydrophobicity, and thermal stability. |
| Derivatives with Additional Functional Groups (e.g., hydroxyl, carboxyl) | Improved adhesion, biocompatibility, and potential for post-polymerization modification. |
| Bio-based Derivatives | Increased renewable content and potential for enhanced biodegradability. |
Application of Advanced In-situ Characterization Techniques
The precise control of polymerization reactions is critical for achieving desired material properties. Advanced in-situ characterization techniques are increasingly being employed to monitor the synthesis of polyurethanes from monomers like this compound in real-time.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for this purpose. By monitoring the characteristic absorption bands of functional groups, such as the isocyanate peak (if applicable in the synthesis route) and the urethane (B1682113) linkage, researchers can track the reaction kinetics and extent of conversion. researchgate.netazom.com This allows for immediate adjustments to reaction conditions to ensure optimal outcomes. azom.com In-situ FTIR can provide a continuous stream of data, offering a significant advantage over traditional offline analysis. azom.com
Nuclear Magnetic Resonance (NMR) spectroscopy is another valuable in-situ technique. nih.govredalyc.org It provides detailed structural information about the reactants, intermediates, and final polymer, allowing for a comprehensive understanding of the reaction mechanism and the identification of any side products. nih.govrsc.org
These in-situ methods are crucial for optimizing reaction parameters, ensuring batch-to-batch consistency, and facilitating the scale-up of new synthetic processes for this compound and its subsequent polymerization.
| Characterization Technique | Information Gained | Application in this compound Research |
| In-situ FTIR Spectroscopy | Real-time monitoring of functional group conversion (e.g., disappearance of reactants, formation of urethane bonds). researchgate.netazom.com | Optimization of reaction conditions, kinetic studies, process control. azom.com |
| In-situ NMR Spectroscopy | Detailed structural analysis of reactants, intermediates, and products. nih.govredalyc.org | Elucidation of reaction mechanisms, identification of side reactions and impurities. nih.govrsc.org |
Predictive Modeling and Machine Learning in this compound Research
The development of new polymers is often a time-consuming and resource-intensive process involving extensive trial-and-error experimentation. Predictive modeling and machine learning are emerging as powerful tools to accelerate this process by establishing structure-property relationships. frontiersin.orgdoaj.org
In the context of this compound, machine learning models can be trained on datasets containing information about the chemical structure of various dicarbamate monomers and the corresponding properties of the resulting polyurethanes. nih.govacs.org These models can then predict the mechanical, thermal, and other properties of new polymers based on the structure of the monomer, such as a novel derivative of this compound. frontiersin.orgnih.govacs.org This predictive capability allows researchers to screen a large number of potential candidates computationally before committing to laboratory synthesis. doaj.org
Computational modeling, such as Density Functional Theory (DFT), can provide insights into the electronic structure and reactivity of this compound and its derivatives. ias.ac.inresearchgate.net This information can be used to understand reaction mechanisms and to design catalysts for more efficient synthesis. ias.ac.inresearchgate.net Modeling of the polymerization process itself can also help in understanding and predicting the final polymer architecture and properties. metu.edu.tr
| Modeling Approach | Application in this compound Research | Expected Outcome |
| Machine Learning | Predicting mechanical and thermal properties of polyurethanes based on monomer structure. frontiersin.orgdoaj.orgacs.org | Accelerated discovery of new polymers with desired properties. |
| Density Functional Theory (DFT) | Investigating electronic structure, reactivity, and reaction mechanisms. ias.ac.inresearchgate.net | Design of more efficient catalysts and synthetic routes. |
| Polymerization Modeling | Simulating polymer chain growth and network formation. metu.edu.tr | Understanding the relationship between synthesis conditions and final polymer morphology. |
Integration with Circular Economy Concepts in Chemical Production
The transition to a circular economy, where resources are kept in use for as long as possible, is a key goal for the chemical industry. For this compound and the polyurethanes derived from it, this involves developing strategies for recycling, upcycling, and biodegradation.
Chemical recycling of polyurethanes is a major focus of research. mdpi.com Techniques like glycolysis and hydrolysis can break down the polymer into its constituent monomers, including the diamine precursor to this compound. mdpi.comrepec.orgresearchgate.net These recovered monomers can then be used to produce new, high-quality polymers, thus closing the material loop. mdpi.comrepec.orgresearchgate.net Research is ongoing to optimize these recycling processes, making them more efficient and economically viable. mdpi.commdpi.com
Another aspect of the circular economy is the development of biodegradable polymers. By incorporating specific chemical linkages into the polyurethane backbone that are susceptible to microbial attack, it is possible to design materials that will break down in the environment at the end of their life. mdpi.comresearchgate.net Research into the biodegradation of polyurethanes has identified enzymes, such as hydrolases, that can cleave the carbamate bonds. mdpi.com The soil fungus Exophiala jeanselmei has been shown to degrade N-tolylcarbamate compounds, which are structurally similar to the repeating units in some polyurethanes. tandfonline.com
The principles of the circular economy also extend to the initial production of this compound, favoring the use of renewable feedstocks and energy-efficient processes. bohrium.com
| Circular Economy Strategy | Description | Relevance to this compound |
| Chemical Recycling | Depolymerization of polyurethanes to recover monomers. mdpi.com | Enables the recovery of the diamine precursor for the resynthesis of this compound. mdpi.comrepec.orgresearchgate.net |
| Biodegradation | Designing polymers that can be broken down by microorganisms. mdpi.comresearchgate.net | Offers an end-of-life solution that reduces plastic accumulation in the environment. |
| Use of Renewable Feedstocks | Synthesizing monomers from bio-based sources. bohrium.com | Reduces the reliance on fossil fuels and lowers the carbon footprint of the final product. |
Q & A
Q. What safety protocols are essential when handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
